molecular formula C7H10ClNO3S B2981110 (4-Propan-2-yl-1,2-oxazol-3-yl)methanesulfonyl chloride CAS No. 2445786-94-5

(4-Propan-2-yl-1,2-oxazol-3-yl)methanesulfonyl chloride

Cat. No.: B2981110
CAS No.: 2445786-94-5
M. Wt: 223.67
InChI Key: WXILIUFCYKKUKP-UHFFFAOYSA-N
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Description

(4-Propan-2-yl-1,2-oxazol-3-yl)methanesulfonyl chloride is a chemical compound with the molecular formula C7H11ClNO3S It is known for its unique structure, which includes an oxazole ring substituted with a propan-2-yl group and a methanesulfonyl chloride group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Propan-2-yl-1,2-oxazol-3-yl)methanesulfonyl chloride typically involves the reaction of 4-(propan-2-yl)-1,2-oxazole with methanesulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-5°C to control the exothermic nature of the reaction .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial reactors and continuous flow systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

(4-Propan-2-yl-1,2-oxazol-3-yl)methanesulfonyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles like amines and alcohols for substitution reactions, oxidizing agents like hydrogen peroxide for oxidation reactions, and reducing agents like lithium aluminum hydride for reduction reactions. The reactions are typically carried out under controlled temperatures and in the presence of appropriate solvents .

Major Products Formed

The major products formed from these reactions include various substituted oxazole derivatives, sulfonic acids, and reduced oxazole compounds .

Scientific Research Applications

(4-Propan-2-yl-1,2-oxazol-3-yl)methanesulfonyl chloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of (4-Propan-2-yl-1,2-oxazol-3-yl)methanesulfonyl chloride involves its reactivity with nucleophiles. The methanesulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines and alcohols. This reactivity allows it to modify proteins and other biological molecules, leading to changes in their function and activity .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (4-Propan-2-yl-1,2-oxazol-3-yl)methanesulfonyl chloride include:

Uniqueness

What sets this compound apart from these similar compounds is its specific substitution pattern, which can influence its reactivity and the types of reactions it undergoes. The propan-2-yl group provides steric hindrance and electronic effects that can alter the compound’s behavior in chemical reactions .

Properties

IUPAC Name

(4-propan-2-yl-1,2-oxazol-3-yl)methanesulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10ClNO3S/c1-5(2)6-3-12-9-7(6)4-13(8,10)11/h3,5H,4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXILIUFCYKKUKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CON=C1CS(=O)(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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